molecular formula C13H18N2O B14861863 5-Methoxy-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine] CAS No. 944901-05-7

5-Methoxy-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]

Cat. No.: B14861863
CAS No.: 944901-05-7
M. Wt: 218.29 g/mol
InChI Key: ZLEZPHYAAPOMFB-UHFFFAOYSA-N
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Description

5-Methoxy-1,2-dihydro-1’H-spiro[indole-3,4’-piperidine] is a compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound features an indole moiety fused with a piperidine ring, making it a significant molecule in the field of organic chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,2-dihydro-1’H-spiro[indole-3,4’-piperidine] typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The specific steps and conditions may vary, but a common approach involves:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,2-dihydro-1’H-spiro[indole-3,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

5-Methoxy-1,2-dihydro-1’H-spiro[indole-3,4’-piperidine] has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-1,2-dihydro-1’H-spiro[indole-3,4’-piperidine] involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes and receptors involved in cell signaling and metabolic pathways .

Properties

IUPAC Name

5-methoxyspiro[1,2-dihydroindole-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-16-10-2-3-12-11(8-10)13(9-15-12)4-6-14-7-5-13/h2-3,8,14-15H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEZPHYAAPOMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NCC23CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701214023
Record name 1,2-Dihydro-5-methoxyspiro[3H-indole-3,4′-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944901-05-7
Record name 1,2-Dihydro-5-methoxyspiro[3H-indole-3,4′-piperidine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944901-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-5-methoxyspiro[3H-indole-3,4′-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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